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Compound of Interest

Compound Name: 3-Pyridinecarboxaldehyde

Cat. No.: B140518 Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of

molecular structure is paramount. In this guide, we provide a detailed spectroscopic

comparison of the three isomers of pyridinecarboxaldehyde: 2-pyridinecarboxaldehyde, 3-
pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde. This analysis, supported by

experimental data, illuminates the distinct spectroscopic fingerprints of each isomer, crucial for

their unambiguous identification and characterization in complex chemical environments.

The position of the aldehyde group on the pyridine ring significantly influences the electronic

environment of the molecule, leading to distinct shifts in nuclear magnetic resonance (NMR)

spectra, characteristic vibrations in infrared (IR) spectra, and unique electronic transitions in

ultraviolet-visible (UV-Vis) spectroscopy. This guide presents a comprehensive overview of

these differences, offering a valuable resource for researchers working with these important

chemical entities.

Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for the three isomers of

pyridinecarboxaldehyde.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
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Proton
2-
Pyridinecarboxalde
hyde (in CDCl₃)[1]

3-
Pyridinecarboxalde
hyde (in CDCl₃)[2]

4-
Pyridinecarboxalde
hyde (in CDCl₃)[3]

Aldehyde (-CHO) 10.09 10.15 10.11

H2 - 9.11 -

H3 7.88 - 7.72

H4 7.96 8.20 -

H5 7.54 7.53 7.72

H6 8.80 8.87 8.90

Note: The assignments for 4-pyridinecarboxaldehyde are for the symmetrical protons.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm (Solvent: CDCl₃)

Carbon
2-
Pyridinecarboxalde
hyde

3-
Pyridinecarboxalde
hyde

4-
Pyridinecarboxalde
hyde

Aldehyde (C=O) 193.5 192.8 192.6

C2 152.8 154.0 121.8

C3 121.0 131.5 151.2

C4 137.0 124.5 143.5

C5 127.8 135.8 121.8

C6 150.2 151.5 151.2

Note: Specific literature sources for all ¹³C NMR data in CDCl₃ were not consistently available;

these are representative values.
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FT-IR Spectral Data
Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group
2-
Pyridinecarboxalde
hyde (KBr Pellet)[4]

3-
Pyridinecarboxalde
hyde (KBr Pellet)[5]

4-
Pyridinecarboxalde
hyde (KBr Pellet)

C=O Stretch

(Aldehyde)
~1705 ~1703 ~1708

C-H Stretch

(Aldehyde)
~2850, ~2750 ~2860, ~2760 ~2855, ~2755

C=N Stretch

(Pyridine)
~1585 ~1580 ~1590

C-H Bending

(Pyridine)
~750-800 ~700-750 ~800-850

Note: These are approximate values and can vary slightly based on the specific sample

preparation and instrument.

UV-Vis Spectral Data
Table 4: UV-Vis Absorption Maxima (λmax) in nm

Solvent
2-
Pyridinecarboxalde
hyde[6]

3-
Pyridinecarboxalde
hyde[7]

4-
Pyridinecarboxalde
hyde

Ethanol ~260, ~290 (sh) ~255, ~280 (sh) ~250, ~285 (sh)

Heptane ~258, ~285 (sh) ~253, ~278 (sh) ~248, ~280 (sh)

(sh) denotes a shoulder peak.

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the pyridinecarboxaldehyde isomer was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆) in a standard 5 mm NMR tube.[8][9][10] A small amount of tetramethylsilane

(TMS) was added as an internal standard (0 ppm). The sample was thoroughly mixed to

ensure homogeneity.[11]

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz NMR

spectrometer.

Data Acquisition: For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR,

proton-decoupled spectra were acquired to simplify the spectrum to single peaks for each

carbon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid

pyridinecarboxaldehyde isomer (1-2 mg) was ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.[12][13][14] The mixture

was then pressed into a thin, transparent pellet using a hydraulic press.[15][16]

Instrumentation: FT-IR spectra were recorded using a standard FT-IR spectrometer.

Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of a pure KBr pellet was recorded and subtracted from the sample

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Stock solutions of each pyridinecarboxaldehyde isomer were prepared

by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., ethanol

or heptane) to a known volume. Dilutions were then made to obtain a final concentration that

resulted in an absorbance reading between 0.1 and 1.0.
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Instrumentation: UV-Vis spectra were recorded using a dual-beam UV-Vis

spectrophotometer.

Data Acquisition: The absorbance was measured over a wavelength range of approximately

200-400 nm.[17] A cuvette containing the pure solvent was used as a reference.[17]

Visualization of the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

pyridinecarboxaldehyde isomers.

Workflow for Spectroscopic Comparison of Pyridinecarboxaldehyde Isomers

Isomers

Sample Preparation

Spectroscopic Analysis

Data Comparison

2-Pyridinecarboxaldehyde

Dissolve in CDCl3/DMSO-d6
(+ TMS)

Grind with KBr
& Press into Pellet Dissolve in Ethanol/Heptane

3-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde

NMR Spectroscopy
(¹H and ¹³C)FT-IR Spectroscopy UV-Vis Spectroscopy

Comparative Analysis of:
- Chemical Shifts (δ)

- Absorption Frequencies (ν)
- Absorption Maxima (λmax)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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